3-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one
Description
This compound belongs to the quinazolinone family, characterized by a bicyclic core structure with a ketone at position 2. The hexahydroquinazolin-4-one scaffold is saturated, conferring conformational flexibility and distinct physicochemical properties compared to aromatic quinazolinones . Key structural features include:
- Position 3 substitution: A 3-chloro-2-methylphenyl group, providing lipophilicity and steric bulk.
This compound is hypothesized to exhibit biological activity through interactions with enzymatic targets such as matrix metalloproteinases (MMPs) or kinase domains, based on structural similarities to known inhibitors .
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2-(2-methoxyethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-12-14(19)7-5-9-16(12)21-17(22)13-6-3-4-8-15(13)20-18(21)24-11-10-23-2/h5,7,9H,3-4,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHZGBMWECGFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Tools and Structural Validation
- Crystallography : Software like SHELX and OLEX2 () have been critical in determining the structures of analogous compounds, enabling precise analysis of binding modes .
- Synthetic Routes: Suzuki coupling () and dithiocarbamate intermediate strategies () are commonly employed for quinazolinone derivatization .
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